N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a benzothiazine group, and a trifluoromethyl group (-CF3). The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex, multi-ring structure due to the presence of the benzothiazine group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes reactions typical of amides, benzothiazines, and trifluoromethyl groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the trifluoromethyl group might participate in radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the amide group might form hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Derivative Development
Research in chemical synthesis focuses on creating novel compounds with potential biological activities. For instance, the synthesis of novel derivatives bearing heterocyclic rings has been explored for their potential antitumor activity, where benzothiazole derivatives are synthesized and screened for activity against human tumor cell lines (Yurttaş et al., 2015). Similarly, the development of N-halogeno compounds and their fluorinating agents showcases the chemical versatility and application in synthesizing other biologically active molecules (Banks et al., 1996).
Biological Activities and Potential Applications
Antitumor Activity : The antitumor potential of benzothiazole derivatives highlights a significant area of application. Research demonstrates the synthesis and evaluation of these derivatives for their cytotoxicity against various cancer cell lines, indicating their promise as therapeutic agents (Hutchinson et al., 2001).
Antimicrobial and Antifungal Activities : Some synthesized compounds exhibit considerable antimicrobial and antifungal activities, suggesting their use in combating infections caused by resistant strains. For instance, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have been evaluated for their activity against various pathogens (Gupta & Wagh, 2006).
Herbicidal and Antitubercular Activities : The research extends into agricultural applications, where novel compounds are assessed for their herbicidal activities against dicotyledonous weeds (Wu et al., 2011). Additionally, some benzothiazole-imidazole derivatives have shown promising anti-mycobacterial activity, indicating potential applications in tuberculosis treatment (Sathe et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2S/c18-10-2-4-11(5-3-10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)1-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGAQTVYWALGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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